
(2-Methyl-4-pyridinyl)acetonitrile
概要
説明
(2-Methyl-4-pyridinyl)acetonitrile is an organic compound with the molecular formula C8H8N2 It is a derivative of pyridine, featuring a nitrile group attached to the acetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-pyridinyl)acetonitrile typically involves the reaction of 2-methyl-4-pyridinecarboxaldehyde with a suitable nitrile source. One common method is the reaction with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the use of high-pressure reactors can help in achieving higher conversion rates.
化学反応の分析
Types of Reactions
(2-Methyl-4-pyridinyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2-Methyl-4-pyridinyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of (2-Methyl-4-pyridinyl)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular functions.
類似化合物との比較
Similar Compounds
2-Methylpyridine: Lacks the nitrile group, making it less reactive in certain chemical reactions.
4-Pyridinecarbonitrile: Similar structure but without the methyl group, affecting its physical and chemical properties.
2-Methyl-5-pyridinyl)acetonitrile: Positional isomer with different reactivity and applications.
Uniqueness
(2-Methyl-4-pyridinyl)acetonitrile is unique due to the presence of both a methyl group and a nitrile group on the pyridine ring. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
2-(2-methylpyridin-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-6-8(2-4-9)3-5-10-7/h3,5-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXCMHJYMLKKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2676983.png)
![6-chloro-N2-[3-chloro-4-(2,2,2-trifluoroethoxy)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B2676985.png)
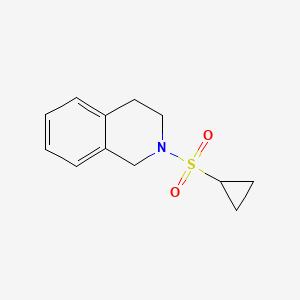
![cis-2,2-Dimethyltetrahydro-5H-1,3-dioxolo[4,5-c]pyrrole](/img/structure/B2676988.png)
![N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2676989.png)
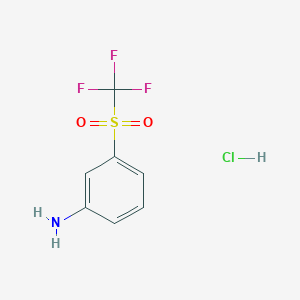
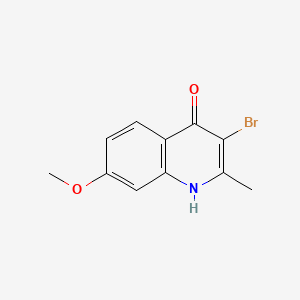
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2676994.png)
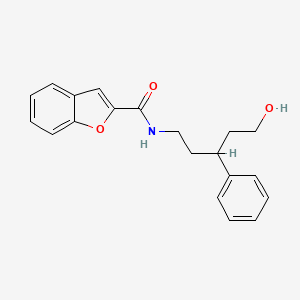
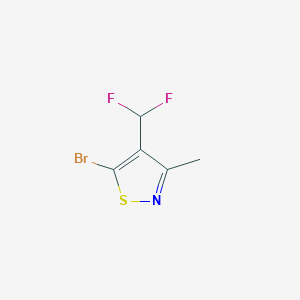
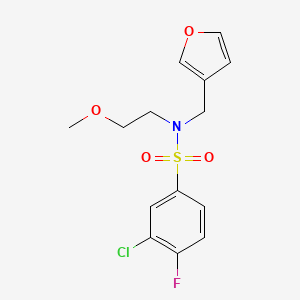
![6-(5-Bromopyridine-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2677003.png)
![2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2677004.png)
![Tert-butyl N-[1-[(prop-2-enoylamino)methyl]cyclopentyl]carbamate](/img/structure/B2677005.png)
